6-(Dimethoxymethyl)pyridin-2-ylboronic acid
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Overview
Description
6-(Dimethoxymethyl)pyridin-2-ylboronic acid is an organoboron compound with the molecular formula C8H12BNO4. It is a derivative of pyridine and contains a boronic acid functional group, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the borylation of 6-(Dimethoxymethyl)pyridine using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substituents: Various electrophiles or nucleophiles for substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
6-(Dimethoxymethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The pyridine ring can also participate in various substitution reactions, depending on the nature of the substituents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling reactions.
4-(Dimethoxymethyl)phenylboronic Acid: A similar compound with a different aromatic ring structure.
2-Pyridylboronic Acid: A pyridine derivative with a boronic acid group at a different position.
Uniqueness
6-(Dimethoxymethyl)pyridin-2-ylboronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with high precision .
Properties
IUPAC Name |
[6-(dimethoxymethyl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-4-3-5-7(10-6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOILEZKMARTEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681728 |
Source
|
Record name | [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-18-6 |
Source
|
Record name | [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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